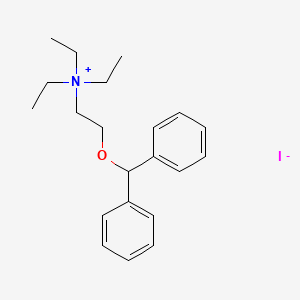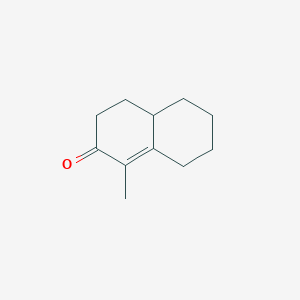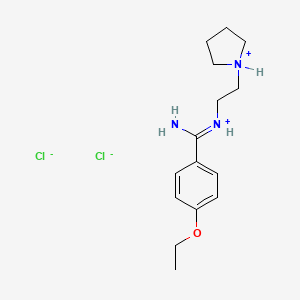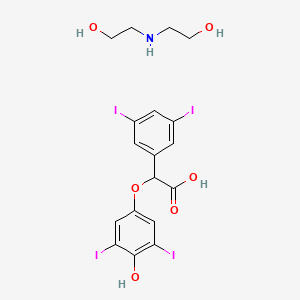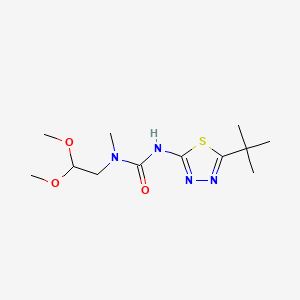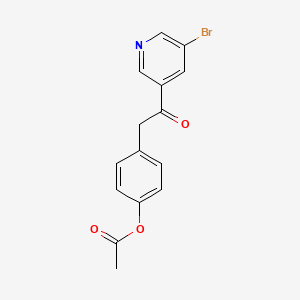
Pachygenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pachygenin is a naturally occurring compound found in various plants, particularly in the Asclepiadaceae family. It is a type of cardenolide, a class of organic compounds known for their potent biological activities, including their use as heart medications. This compound has garnered interest due to its unique chemical structure and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pachygenin involves several steps, including the formation of key intermediates through reactions such as Michael addition and aldol cyclization. One notable method includes the use of a Cu(II)-catalyzed enantioselective and diastereoselective Michael reaction followed by tandem aldol cyclization . This method allows for the rapid assembly of functionalized intermediates that can be further elaborated to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as Pachycarpus schinzianus. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions: Pachygenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of glycosides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions are often employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives, which can be further studied for their biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Pachygenin serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: It is used in studies related to cell signaling and apoptosis due to its ability to interact with cellular pathways.
Medicine: this compound and its derivatives are investigated for their cardiotonic properties, making them potential candidates for heart disease treatments.
Industry: The compound is explored for its potential use in developing new pharmaceuticals and agrochemicals
Mecanismo De Acción
Pachygenin is compared with other cardenolides such as digitoxin, ouabain, and strophanthidin. While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural features and the presence of distinct functional groups that may confer different pharmacokinetic properties .
Comparación Con Compuestos Similares
Digitoxin: Known for its use in treating heart failure and arrhythmias.
Ouabain: Used in research to study ion transport and cardiac function.
Strophanthidin: Investigated for its potential therapeutic applications in heart disease.
Pachygenin’s unique structure and biological activities make it a compound of significant interest for further research and development.
Propiedades
Número CAS |
546-04-3 |
|---|---|
Fórmula molecular |
C23H30O5 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(3S,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h2,10,13,16-19,25,27H,3-9,11-12H2,1H3/t16-,17+,18-,19+,21+,22+,23-/m0/s1 |
Clave InChI |
FDFUXGSOHNJEAN-ZXIOEMQNSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC=C5[C@@]3(CC[C@@H](C5)O)C=O |
SMILES canónico |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CC=C5C3(CCC(C5)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)
